Cas no 2242464-44-2 (BAY 2416964)

BAY 2416964 化学的及び物理的性質
名前と識別子
-
- BAY 2416964
- BCP33103
- s8995
- 6-(4-Chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxam
- (S)-6-(4-Chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide
- BAY2416964
- 6-(4-Chlorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-2-(1-methylpyrazol-4-yl)-3-oxopyridazine-4-carboxamide
- NSC825713
- D81682
- CS-0114330
- Y87V4WXQ4Z
- BAY-2416964
- Ilantimod
- 4-PYRIDAZINECARBOXAMIDE, 6-(4-CHLOROPHENYL)-2,3-DIHYDRO-N-((1S)-2-HYDROXY-1-METHYLETHYL)-2-(1-METHYL-1H-PYRAZOL-4-YL)-3-OXO-
- 2242464-44-2
- EX-A4271
- 6-(4-CHLOROPHENYL)-N-((2S)-1-HYDROXYPROPAN-2-YL)-2-(1-METHYL-1H-PYRAZOL-4-YL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXAMIDE
- NSC-825713
- AKOS040732401
- MS-26422
- DA-71304
- BAY-2416964;BAY2416964
- AC-36538
- BAY 2416964?
- HY-135829
- ilantimod [INN]
- MFCD32693912
- 6-(4-Chlorophenyl)-2,3-dihydro-N-[(1S)-2-hydroxy-1-methylethyl]-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-4-pyridazinecarboxamide
- SCHEMBL20471217
-
- インチ: 1S/C18H18ClN5O3/c1-11(10-25)21-17(26)15-7-16(12-3-5-13(19)6-4-12)22-24(18(15)27)14-8-20-23(2)9-14/h3-9,11,25H,10H2,1-2H3,(H,21,26)/t11-/m0/s1
- InChIKey: YAGSZKAJPHGVOV-NSHDSACASA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C(C(N([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O[H])=O)C(N(C2C([H])=NN(C([H])([H])[H])C=2[H])N=1)=O
計算された属性
- せいみつぶんしりょう: 387.109817g/mol
- どういたいしつりょう: 387.109817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 645
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 99.8
- ぶんしりょう: 387.8g/mol
BAY 2416964 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-135829-100mg |
BAY 2416964 |
2242464-44-2 | 99.31% | 100mg |
¥7900 | 2024-05-24 | |
MedChemExpress | HY-135829-10mg |
BAY 2416964 |
2242464-44-2 | 99.31% | 10mg |
¥1600 | 2024-05-24 | |
MedChemExpress | HY-135829-10mM*1mLinDMSO |
BAY 2416964 |
2242464-44-2 | 99.31% | 10mM*1mLinDMSO |
¥2640 | 2023-07-26 | |
ChemScence | CS-0114330-50mg |
BAY 2416964 |
2242464-44-2 | 99.59% | 50mg |
$616.0 | 2022-04-27 | |
DC Chemicals | DC39022-10 mM * 1 mL in DMSO |
BAY 2416964 |
2242464-44-2 | 10mM*1mLinDMSO |
$220.0 | 2023-09-15 | ||
S e l l e c k ZHONG GUO | S8995-10mM (1mL in DMSO) |
BAY 2416964 |
2242464-44-2 | 99.80% | 10mM (1mL in DMSO) |
¥2694.51 | 2023-09-15 | |
1PlusChem | 1P01JOVW-50mg |
(S)-6-(4-chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide |
2242464-44-2 | 99% | 50mg |
$597.00 | 2024-05-25 | |
Aaron | AR01JP48-100mg |
(S)-6-(4-chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide |
2242464-44-2 | 97% | 100mg |
$480.00 | 2023-12-14 | |
Aaron | AR01JP48-25mg |
(S)-6-(4-chlorophenyl)-N-(1-hydroxypropan-2-yl)-2-(1-methyl-1H-pyrazol-4-yl)-3-oxo-2,3-dihydropyridazine-4-carboxamide |
2242464-44-2 | 98% | 25mg |
$197.00 | 2025-02-12 | |
DC Chemicals | DC39022-250mg |
BAY 2416964 |
2242464-44-2 | 250mg |
$1200.0 | 2023-09-15 |
BAY 2416964 関連文献
-
1. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
BAY 2416964に関する追加情報
Comprehensive Overview of BAY 2416964 (CAS No. 2242464-44-2): A Promising Compound in Modern Research
In the rapidly evolving field of pharmaceutical and biochemical research, BAY 2416964 (CAS No. 2242464-44-2) has emerged as a compound of significant interest. This molecule, developed by Bayer, is part of a growing class of investigational agents targeting specific pathways implicated in various diseases. Researchers and industry professionals are increasingly focusing on BAY 2416964 due to its potential therapeutic applications, particularly in oncology and immunology. The compound's unique structure, characterized by its CAS No. 2242464-44-2, offers a promising avenue for drug development, aligning with current trends in precision medicine and targeted therapies.
The scientific community has shown heightened interest in BAY 2416964 as it addresses some of the most pressing challenges in modern medicine. For instance, its mechanism of action is believed to modulate key cellular processes, making it a candidate for treating conditions with high unmet medical needs. Searches for "BAY 2416964 mechanism of action" and "CAS 2242464-44-2 clinical trials" have surged, reflecting the demand for deeper insights into this compound. Additionally, the rise of AI-driven drug discovery has further propelled interest in BAY 2416964, as computational models are increasingly used to predict its efficacy and safety profiles.
From a chemical perspective, BAY 2416964 (CAS No. 2242464-44-2) exhibits properties that make it suitable for further development. Its solubility, stability, and bioavailability are critical factors under investigation, as these attributes directly impact its potential as a therapeutic agent. Researchers are also exploring its pharmacokinetics and pharmacodynamics, with queries like "BAY 2416964 solubility" and "2242464-44-2 bioavailability" frequently appearing in scientific databases. These studies are essential for optimizing formulation strategies and ensuring the compound's effectiveness in vivo.
The therapeutic potential of BAY 2416964 extends beyond its primary indications. Recent studies suggest it may have applications in combination therapies, a hot topic in cancer research. Combining BAY 2416964 with other targeted agents or immunotherapies could enhance treatment outcomes, a hypothesis supported by preclinical data. This aligns with the growing trend of "combination therapy in oncology" and "synergistic drug effects," which dominate current discussions in medical conferences and publications.
Another area of interest is the compound's safety profile. As with any investigational drug, understanding the adverse effects and toxicity of BAY 2416964 is paramount. Searches for "BAY 2416964 side effects" and "CAS 2242464-44-2 toxicity" highlight the need for comprehensive safety assessments. Early-phase clinical trials are expected to provide valuable data on these aspects, ensuring that the benefits outweigh the risks for potential patients.
In conclusion, BAY 2416964 (CAS No. 2242464-44-2) represents a cutting-edge compound with broad implications for future therapeutics. Its development reflects the intersection of innovation, technology, and unmet medical needs, making it a focal point for researchers and clinicians alike. As the scientific community continues to unravel its full potential, BAY 2416964 is poised to become a cornerstone in the next generation of targeted therapies.
2242464-44-2 (BAY 2416964) 関連製品
- 505080-62-6(7-(4-fluorophenyl)methyl-8-(2-hydroxyethyl)amino-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2229503-26-6(3-(1H-imidazol-2-yl)-3-methylbutanoic acid)
- 895650-59-6(N-(4-fluorophenyl)-2-6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 4437-22-3(2,2'-(Oxybis(methylene))difuran)
- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)
- 205-83-4(Acenaphth1,2-aanthracene)
- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)
- 1464091-54-0(7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine)
- 1822845-10-2(benzyl N-[1-(2-fluorophenyl)-3-hydroxypropyl]carbamate)
- 731001-98-2(2-{4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)

